
N,N-Dipropan-2-ylphosphoramidic difluoride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Difluoro(diisopropylamino)phosphine oxide is a compound that belongs to the class of aminophosphine oxides These compounds are characterized by the presence of a phosphorus atom bonded to an oxygen atom and an amino group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of difluoro(diisopropylamino)phosphine oxide typically involves the reaction of diisopropylamine with a difluorophosphine precursor. One common method is the oxidation of difluoro(diisopropylamino)phosphine using an oxidizing agent such as hydrogen peroxide or a peracid. The reaction is usually carried out under controlled conditions to ensure the selective formation of the phosphine oxide.
Industrial Production Methods
Industrial production of difluoro(diisopropylamino)phosphine oxide may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature and pressure, to optimize yield and purity. Additionally, the use of catalysts can enhance the efficiency of the oxidation process.
化学反応の分析
Types of Reactions
Difluoro(diisopropylamino)phosphine oxide undergoes various types of chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of higher oxidation state phosphorus compounds.
Reduction: Reduction reactions can convert the phosphine oxide back to the corresponding phosphine.
Substitution: The amino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Hydrides such as sodium borohydride.
Substitution: Halogenating agents, nucleophiles.
Major Products
Oxidation: Higher oxidation state phosphorus compounds.
Reduction: Difluoro(diisopropylamino)phosphine.
Substitution: Various substituted phosphine oxides.
科学的研究の応用
Difluoro(diisopropylamino)phosphine oxide has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Medicine: Investigated for its potential use in drug design and development.
Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.
作用機序
The mechanism of action of difluoro(diisopropylamino)phosphine oxide involves its interaction with molecular targets through its phosphorus and amino groups. These interactions can lead to the formation of coordination complexes or the activation of specific pathways in chemical reactions. The exact mechanism depends on the specific application and the nature of the target molecules.
類似化合物との比較
Similar Compounds
- Difluoro(diethylamino)phosphine oxide
- Difluoro(dimethylamino)phosphine oxide
- Difluoro(diphenylamino)phosphine oxide
Uniqueness
Difluoro(diisopropylamino)phosphine oxide is unique due to its specific structural features, such as the presence of diisopropyl groups, which can influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for specialized applications in research and industry.
特性
CAS番号 |
141102-73-0 |
|---|---|
分子式 |
C6H14F2NOP |
分子量 |
185.15 g/mol |
IUPAC名 |
N-difluorophosphoryl-N-propan-2-ylpropan-2-amine |
InChI |
InChI=1S/C6H14F2NOP/c1-5(2)9(6(3)4)11(7,8)10/h5-6H,1-4H3 |
InChIキー |
QPNNPJRNRSAKKW-UHFFFAOYSA-N |
正規SMILES |
CC(C)N(C(C)C)P(=O)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![13-(3,6,9,15-Tetrazabicyclo[9.3.1]pentadeca-1(14),11(15),12-trien-13-yl)-3,6,9,15-tetrazabicyclo[9.3.1]pentadeca-1(14),11(15),12-triene](/img/structure/B14266951.png)
![2-[2-(Cyclopenta-1,3-dien-1-yl)-2-methylpropyl]pyridine](/img/structure/B14266952.png)
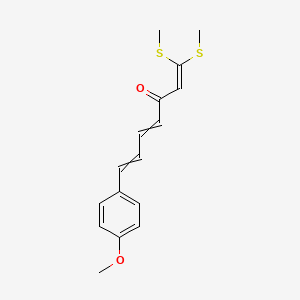
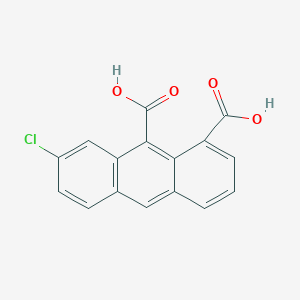
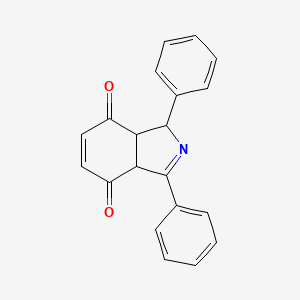

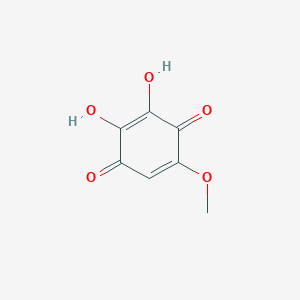
silane](/img/structure/B14266986.png)
![Tetrakis[(2-phenylpropan-2-yl)oxy]stannane](/img/structure/B14266990.png)
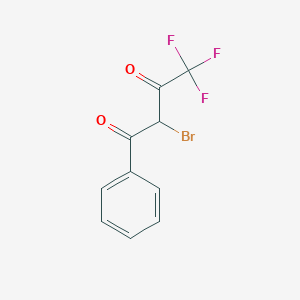
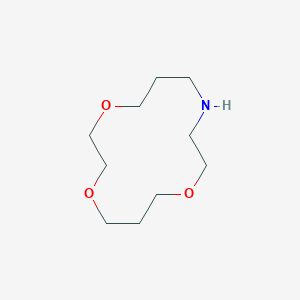

![(2R,3R,4S,5R)-2-[6-[2-hydroxyethyl(methyl)amino]purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B14267011.png)
